N-allyl-N-phenethylcarbamic acid tert-butyl ester
Overview
Description
N-allyl-N-phenethylcarbamic acid tert-butyl ester is a chemical compound known for its use as a protecting group in organic synthesis. Protecting groups are used to temporarily mask reactive sites in a molecule to prevent unwanted reactions during a synthetic sequence. This compound is particularly useful due to its stability under a variety of reaction conditions and its ease of removal when protection is no longer needed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl-phenethyl-carbamic acid tert-butyl ester typically involves the reaction of allyl alcohol with phenethyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The resulting product is then treated with tert-butyl chloroformate to form the final ester.
Industrial Production Methods
In an industrial setting, the production of allyl-phenethyl-carbamic acid tert-butyl ester follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N-phenethylcarbamic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and pyridinium chlorochromate (PCC) for oxidation to an aldehyde.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Substituted allyl derivatives.
Scientific Research Applications
N-allyl-N-phenethylcarbamic acid tert-butyl ester is widely used in scientific research due to its versatility as a protecting group. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules by protecting reactive sites.
Biology: Employed in the modification of biomolecules to study their function and interactions.
Medicine: Utilized in the development of pharmaceuticals to protect functional groups during drug synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which allyl-phenethyl-carbamic acid tert-butyl ester exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the reactive site from unwanted reactions. The protecting group can be removed under mild acidic or basic conditions, restoring the original functionality of the molecule.
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Ethyl carbamate
- Methyl carbamate
Uniqueness
N-allyl-N-phenethylcarbamic acid tert-butyl ester is unique due to its combination of stability and ease of removal. Unlike benzyl carbamate, which requires harsh conditions for removal, allyl-phenethyl-carbamic acid tert-butyl ester can be removed under milder conditions, making it more versatile for use in complex synthetic sequences.
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
tert-butyl N-(2-phenylethyl)-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C16H23NO2/c1-5-12-17(15(18)19-16(2,3)4)13-11-14-9-7-6-8-10-14/h5-10H,1,11-13H2,2-4H3 |
InChI Key |
ADORZBHHPGZHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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